molecular formula C8H13ClN4 B1427335 5-(Piperazin-1-yl)pyrimidine hydrochloride CAS No. 1429056-39-2

5-(Piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B1427335
M. Wt: 200.67 g/mol
InChI Key: YBETUEKOSIAOLN-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyrimidine hydrochloride is a biochemical compound with the molecular formula C8H13ClN4 and a molecular weight of 200.67 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-(Piperazin-1-yl)pyrimidine hydrochloride is 1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H . The compound has a topological polar surface area of 41 Ų and a complexity of 127 . For a detailed molecular structure, it is recommended to refer to chemical databases like PubChem .


Physical And Chemical Properties Analysis

5-(Piperazin-1-yl)pyrimidine hydrochloride is a solid substance . It has a molecular weight of 200.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application : 5-(Piperazin-1-yl)pyrimidine hydrochloride has been used in the synthesis of ligands for the 5-HT7 receptors .
    • Methods of Application : A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors . The synthesis involved systematic structural changes of the pyrimidine core moiety to quinazoline, pyridine, and benzene, changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine .
    • Results or Outcomes : It was demonstrated that the 4-(3-furyl) moiety is crucial for the 5-HT7 binding affinity of the substituted pyrimidines, although, the pyrimidine core can be replaced with a pyridine ring without a dramatic loss of the binding affinity . The selected ethylpyrimidine and butylpyrimidine analogs of high 5-HT7 binding affinity showed antagonistic properties in cAMP functional test and varied selectivity profile .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 . For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) .

properties

IUPAC Name

5-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBETUEKOSIAOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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